

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-SS-NHS

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Compound of Interest		
Compound Name:	Methyltetrazine-SS-NHS	
Cat. No.:	B12415797	Get Quote

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Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and trans-cyclooctenes (TCO), has revolutionized the field by enabling highly specific and rapid labeling of biomolecules within living systems. **Methyltetrazine-SS-NHS** is a versatile, cleavable heterobifunctional linker designed for this purpose. It contains a methyltetrazine moiety for the bioorthogonal reaction, an NHS ester for covalent attachment to primary amines on biomolecules like antibodies, and a disulfide bond that allows for the subsequent cleavage of the label under reducing conditions.

This document provides detailed protocols for utilizing **Methyltetrazine-SS-NHS** in a pretargeting strategy for live cell imaging, offering exceptional control and versatility for a wide range of cellular imaging applications. A key advantage of this approach is the potential for a high signal-to-noise ratio, as unbound fluorescent probes can be washed away before imaging. [1]

Principle of the Pre-targeting Strategy

The pre-targeting approach involves a two-step labeling process. First, a biomolecule of interest, such as an antibody targeting a specific cell surface receptor, is functionalized with a trans-cyclooctene (TCO) group. This TCO-modified antibody is then introduced to the live cells



and allowed to bind to its target. After a washing step to remove unbound antibodies, a fluorescently labeled methyltetrazine probe, prepared using **Methyltetrazine-SS-NHS**, is added. The methyltetrazine rapidly and specifically reacts with the TCO-tagged antibody on the cell surface via the iEDDA click reaction, resulting in fluorescently labeled cells ready for imaging. The inclusion of a disulfide bond in the linker provides an additional layer of experimental control, allowing for the removal of the fluorescent label by introducing a reducing agent.

Quantitative Data Summary

The following tables summarize key quantitative data for the components and reactions involved in this live cell imaging strategy.

Parameter	Value	Significance	References
Reaction Type	Inverse-Electron- Demand Diels-Alder (iEDDA) Cycloaddition	Highly specific and bioorthogonal reaction.	[1]
Reactants	Methyltetrazine and Trans-cyclooctene (TCO)	The core components of the click chemistry ligation.	[1]
Second-Order Rate Constant (k²)	Up to 30,000 M ⁻¹ s ⁻¹	Extremely fast kinetics allow for efficient labeling at low concentrations, minimizing cellular perturbation.	[1]
Cleavage Agents for Disulfide Bond	Dithiothreitol (DTT), Tris(2- carboxyethyl)phosphin e (TCEP), Glutathione (GSH)	Enables the removal of the fluorescent label for specific experimental designs.	[1][2]



Parameter	Observation	Significance for Live Cell Imaging	References
Cell Viability	High cell viability observed after treatment with tetrazine derivatives (e.g., 95 ± 14% viability with 10 μM tetrazine 1).	The labeling chemistry is generally well-tolerated by live cells, which is crucial for studying biological processes without inducing cytotoxicity.	[3]
Signal-to-Noise Ratio	High signal-to-noise ratios are achievable, particularly with fluorogenic tetrazine probes where fluorescence is quenched until the reaction with TCO.	A high signal-to-noise ratio is essential for clear and quantifiable imaging data, allowing for the detection of low-abundance targets.	[4]
Photostability	Organic fluorophores used in click chemistry labeling are generally more photostable than fluorescent proteins.	Enhanced photostability allows for longer imaging times and time-lapse experiments with reduced signal loss.	[5][6]

Experimental Protocols Protocol 1: Labeling of an Antibody with a TCO-NHS Ester

This protocol describes the modification of a primary antibody with a TCO-NHS ester to prepare it for the pre-targeting strategy.

Materials:

• Antibody of interest (free of amine-containing stabilizers like BSA or glycine)



- TCO-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
- Spin desalting columns

- Antibody Preparation:
 - If necessary, purify the antibody to remove any amine-containing stabilizers using a protein A/G column or dialysis against PBS.
 - Adjust the antibody concentration to 1-2 mg/mL in PBS.
 - Add 1 M NaHCO₃ to the antibody solution to achieve a final concentration of 100 mM (final pH ~8.3).
- TCO-NHS Ester Preparation:
 - Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.
 - Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
- Purification of the TCO-Antibody Conjugate:
 - Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.



- Determine the concentration of the purified TCO-antibody conjugate using a spectrophotometer (A280).
- Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Conjugation of a Fluorophore to Methyltetrazine-SS-NHS

This protocol details the preparation of the fluorescent methyltetrazine probe.

Materials:

- Methyltetrazine-SS-NHS
- Amine-reactive fluorescent dye (e.g., a dye-NHS ester)
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

- · Reagent Preparation:
 - Dissolve Methyltetrazine-SS-NHS in anhydrous DMSO to a concentration of 10 mM.
 - Dissolve the amine-reactive fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mM.
- Conjugation Reaction:
 - Combine the Methyltetrazine-SS-NHS solution and the fluorescent dye solution in a 1:1.2 molar ratio in a microcentrifuge tube.
 - Add reaction buffer to achieve a final concentration of reactants in the low millimolar range.
 - Incubate for 1-2 hours at room temperature, protected from light.



- Purification (Optional but Recommended):
 - The resulting Methyltetrazine-SS-Fluorophore conjugate can be purified using HPLC or column chromatography if necessary to remove any unreacted starting materials. For many applications, the crude reaction mixture can be used after dilution.

Protocol 3: Two-Step Live Cell Imaging

This protocol describes the pre-targeting of live cells with the TCO-antibody and subsequent labeling with the Methyltetrazine-SS-Fluorophore.

Materials:

- Live cells cultured on glass-bottom dishes or chamber slides
- TCO-functionalized antibody (from Protocol 1)
- Methyltetrazine-SS-Fluorophore conjugate (from Protocol 2)
- Live cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- Wash buffer (e.g., warm PBS or live cell imaging medium)
- Fluorescence microscope equipped for live cell imaging

- Pre-targeting of Cells:
 - Incubate the live cells with the TCO-functionalized antibody in live cell imaging medium at a concentration of 1-10 µg/mL for 30-60 minutes at 37°C in a cell culture incubator. The optimal concentration and incubation time should be determined empirically for each antibody and cell line.
 - Wash the cells 2-3 times with warm wash buffer to remove unbound TCO-antibody.
- Labeling with Methyltetrazine-SS-Fluorophore:



- \circ Dilute the Methyltetrazine-SS-Fluorophore conjugate in live cell imaging medium to a final concentration of 1-5 μ M.
- Add the diluted conjugate to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Wash the cells 2-3 times with warm wash buffer to remove unbound methyltetrazine probe.
- Live Cell Imaging:
 - Add fresh, pre-warmed live cell imaging medium to the cells.
 - Mount the dish or slide on the fluorescence microscope and proceed with imaging using the appropriate filter sets for the chosen fluorophore.

Protocol 4: Cleavage of the Disulfide Bond

This protocol describes the optional step of removing the fluorescent label by cleaving the disulfide bond.

Materials:

- Labeled live cells from Protocol 3
- Reducing agent solution (e.g., 10-50 mM DTT or 5-20 mM TCEP in PBS or imaging medium)

- Image Labeled Cells:
 - Acquire baseline fluorescence images of the labeled cells.
- Introduce Reducing Agent:
 - Replace the imaging medium with the reducing agent solution.
 - Incubate the cells at 37°C and monitor the decrease in fluorescence signal over time (typically 10-30 minutes).[7][8][9]



- Image Cleaved Cells:
 - Acquire post-cleavage fluorescence images to confirm the removal of the label.
 - Wash the cells with fresh imaging medium if further experiments are planned.

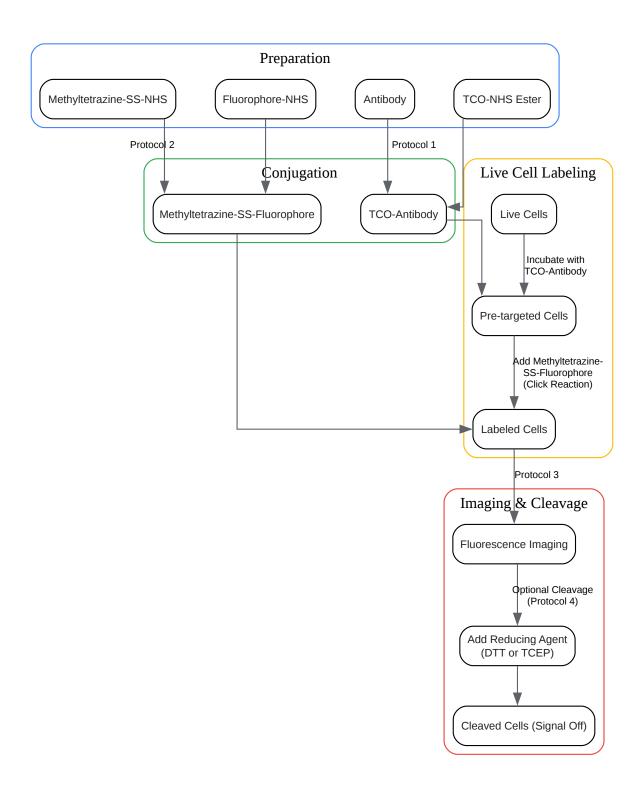
Application Example: Visualizing EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[10][11][12][13] Dysregulation of EGFR signaling is implicated in various cancers. The pre-targeting strategy using **Methyltetrazine-SS-NHS** can be employed to study the dynamics of EGFR on the cell surface.

An anti-EGFR antibody can be conjugated to TCO and used to label EGFR on live cancer cells. Subsequent addition of a Methyltetrazine-SS-Fluorophore allows for the visualization of receptor localization and trafficking in response to ligand stimulation (e.g., with EGF). The ability to cleave the fluorescent signal provides a method to perform pulse-chase-type experiments or to quench the signal after a specific time point to study downstream events without continuous phototoxic stress.

Diagrams

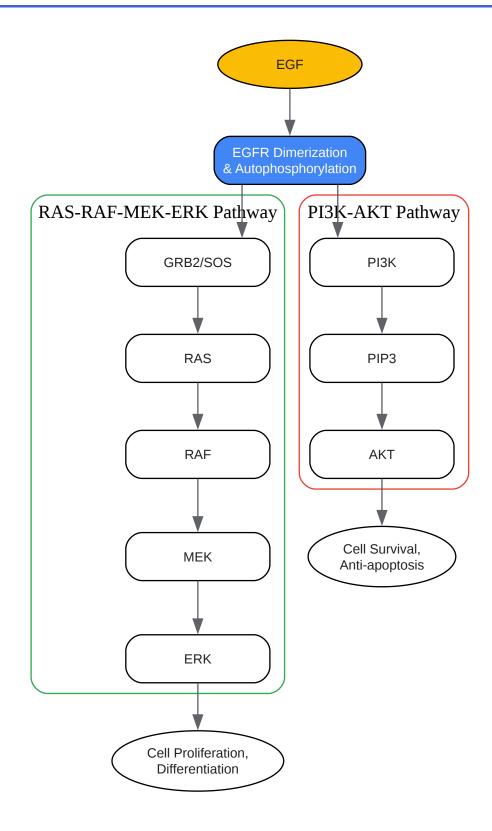




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Caption: Experimental workflow for live cell imaging using Methyltetrazine-SS-NHS.





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Caption: Simplified EGFR signaling pathway.



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